molecular formula C8H15N3O B13201268 3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B13201268
M. Wt: 169.22 g/mol
InChI Key: UHEKYYGXQXFZEM-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group, a methyl group, and a hydroxyl group attached to the propan-1-ol backbone makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazine hydrate with ethyl acetoacetate to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often use catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the methyl and hydroxyl groups.

    2-Methyl-1H-pyrazol-4-amine: Another pyrazole derivative with a methyl group but without the hydroxyl group.

    1-Methyl-1H-pyrazol-4-ylamine: A pyrazole derivative with a methyl group on the nitrogen atom.

Uniqueness

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-2-methyl-1-(1-methylpyrazol-4-yl)propan-1-ol

InChI

InChI=1S/C8H15N3O/c1-6(3-9)8(12)7-4-10-11(2)5-7/h4-6,8,12H,3,9H2,1-2H3

InChI Key

UHEKYYGXQXFZEM-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CN(N=C1)C)O

Origin of Product

United States

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